(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone core. Finally, the benzylidene group is introduced through a Knoevenagel condensation reaction with 4-(prop-2-en-1-yloxy)benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imino group to an amine.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation pathways. Additionally, its anti-inflammatory effects could result from the modulation of cytokine production and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar structure but different substituents on the benzylidene group.
Iminothiazolidinones: Compounds with an imino group attached to the thiazolidinone core.
Uniqueness
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dimethylphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-11-25-17-8-6-16(7-9-17)13-19-20(24)23-21(26-19)22-18-10-5-14(2)12-15(18)3/h4-10,12-13H,1,11H2,2-3H3,(H,22,23,24)/b19-13- |
InChI Key |
XLWCFHOEUSKIDY-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2)C |
Origin of Product |
United States |
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